

preparing Nct-503 stock solution for experiments

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Compound of Interest

Compound Name: Nct-503

Cat. No.: B15611452

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Application Notes and Protocols for NCT-503

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-503 is a potent and selective, non-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. [1][2][3][4] It has an IC₅₀ value of 2.5 μ M for PHGDH. [2][3][4][5] By inhibiting PHGDH, **NCT-503** effectively blocks the production of serine from glucose, a critical process for the proliferation of certain cancer cells that are dependent on this pathway for nucleotide synthesis, redox balance, and other essential cellular functions. [6][7] These application notes provide detailed protocols for the preparation of **NCT-503** stock solutions for use in various experimental settings.

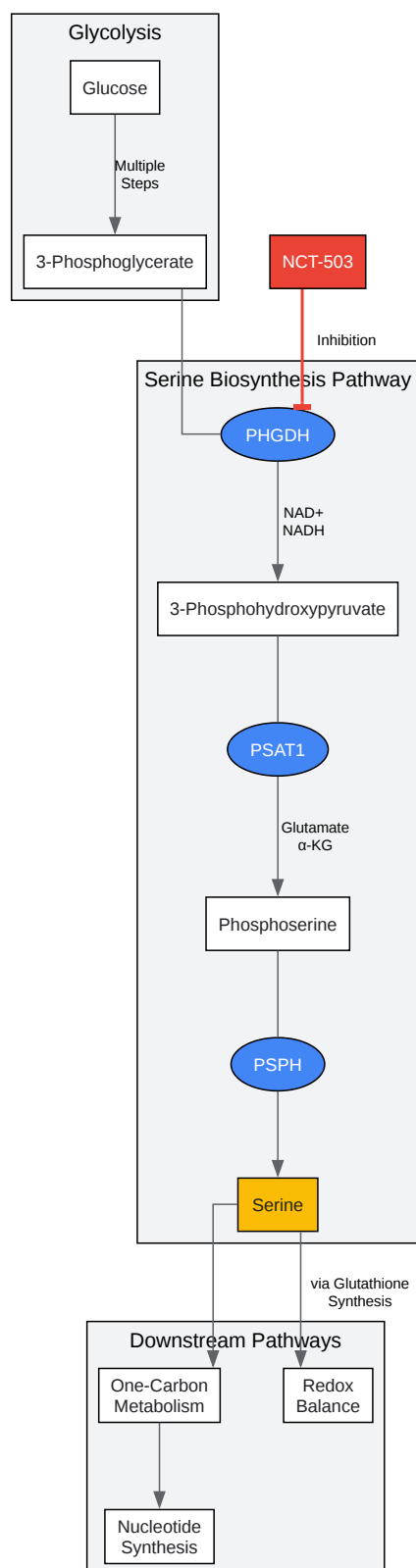
Quantitative Data Summary

For ease of reference, the key quantitative data for **NCT-503** are summarized in the table below.

Property	Value
Molecular Formula	C ₂₀ H ₂₃ F ₃ N ₄ S
Molecular Weight	408.48 g/mol [1][2][5]
CAS Number	1916571-90-8[1][3]
Appearance	White to beige powder
Purity	≥98% (HPLC)
IC ₅₀ (PHGDH)	2.5 μM[2][3][4][5]
Solubility (In Vitro)	DMSO: ~50-82 mg/mL (~122-200 mM)[5][8] Ethanol: ~1-13.33 mg/mL[3][9] DMF: 25 mg/mL[3]
Storage Temperature	Powder: -20°C for 3 years, 4°C for 2 years[9] In solvent: -80°C for 2 years, -20°C for 1 year[4][9]

Signaling Pathway Inhibition by NCT-503

NCT-503 targets a key metabolic pathway essential for cancer cell proliferation. The diagram below illustrates the canonical serine biosynthesis pathway and the point of inhibition by **NCT-503**.



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Caption: Inhibition of PHGDH by **NCT-503** in the serine biosynthesis pathway.

Experimental Protocols

Preparation of NCT-503 Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM **NCT-503** stock solution in DMSO.

Materials:

- **NCT-503** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated analytical balance
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

- **Pre-weighing Preparation:** In a sterile environment (e.g., a laminar flow hood), allow the **NCT-503** powder and DMSO to equilibrate to room temperature.
- **Weighing NCT-503:** Carefully weigh the desired amount of **NCT-503** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.085 mg of **NCT-503** (Molecular Weight = 408.48 g/mol).
- **Dissolution:** Add the weighed **NCT-503** powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock, add 1 mL of DMSO to 4.085 mg of **NCT-503**.
- **Mixing:** Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.^{[4][9]} Ensure the final solution is clear.

- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4][9] When stored at -80°C, the solution is stable for up to 2 years, and at -20°C, for up to 1 year.[4][9]

Note on Working Solutions: For cell culture experiments, the **NCT-503** stock solution should be diluted in the appropriate cell culture medium to the final desired working concentration. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[10]

Preparation of NCT-503 Formulation for In Vivo Experiments

This protocol provides an example of a formulation for intraperitoneal (i.p.) administration in animal models.

Materials:

- **NCT-503** powder
- Dimethyl Sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl, sterile)
- Sterile tubes
- Vortex mixer
- Sonicator (optional)

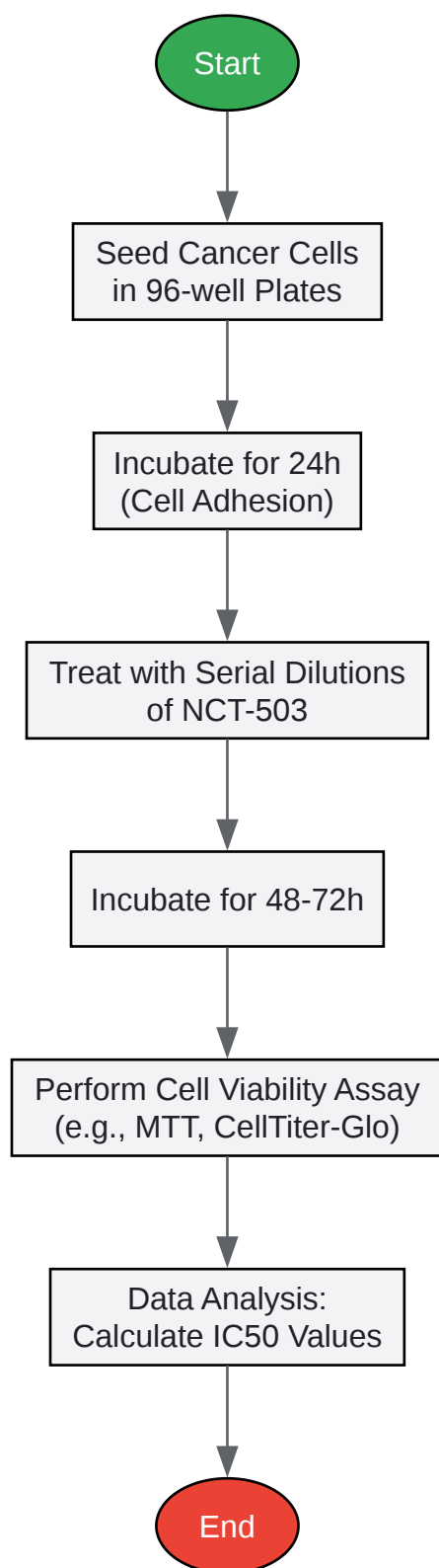
Procedure:

- Preparation of Vehicle Components: Ensure all solvents are of a suitable grade for in vivo use.

- Dissolving **NCT-503**: Prepare a concentrated stock of **NCT-503** in DMSO first. For example, a 25 mg/mL stock.
- Formulation: To prepare a final formulation with a concentration of 2.5 mg/mL, the following solvent system can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[4\]](#)[\[8\]](#)[\[11\]](#)
- Step-wise Addition: Add the solvents sequentially. For a 1 mL final volume:
 - To 400 µL of PEG300, add 100 µL of the 25 mg/mL **NCT-503** in DMSO stock solution.
 - Mix thoroughly until the solution is clear.
 - Add 50 µL of Tween-80 and mix again until clear.
 - Finally, add 450 µL of saline and mix to create a uniform suspension.
- Homogenization: If precipitation occurs, sonication may be required to achieve a homogenous suspension.[\[4\]](#)[\[9\]](#)
- Administration: This formulation should be prepared fresh on the day of use and administered immediately for optimal results.[\[5\]](#)

Experimental Workflow for Assessing NCT-503 Cytotoxicity

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of **NCT-503** on cancer cell lines.



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Caption: A standard workflow for determining the IC₅₀ of **NCT-503** in vitro.

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